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molecular formula C10H9ClO4 B8601246 6-Chloro-3,4-dihydro-7-hydroxy-2H-1-benzopyran-4-carboxylic acid

6-Chloro-3,4-dihydro-7-hydroxy-2H-1-benzopyran-4-carboxylic acid

Cat. No. B8601246
M. Wt: 228.63 g/mol
InChI Key: ZBWHVZZJKGPNDS-UHFFFAOYSA-N
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Patent
US09096567B2

Procedure details

A 20-liter 4-neck round-bottom flask was charged with glacial acetic acid (2.04 L), 6-chloro-4,7-bis(trimethylsilyloxy)chroman-4-carbonitrile (2.2 kg, 5.94 mol), and tin(II) chloride dihydrate (3.35 kg, 14.85 mol) and the resulting mixture was stirred at ambient temperature. Concentrated hydrochloric acid (5.0 L, 60 mol) was added, and the resulting mixture was stirred and heated to 80-85° C. for 12 hours. The reaction mixture was cooled to ambient temperature and water (3.6 L) was added, and stirring was continued at ambient temperature for 15 minutes. Isopropyl acetate (11.5 L) and water (5.8 L) were added, and stirring was continued at ambient temperature for 15 minutes. The layers were separated, and the aqueous layer was extracted with isopropyl acetate (2×2 L). The organic layers were combined and washed with brine (3×6 L), then dried over sodium sulfate and concentrated under reduced pressure at a temperature below 50° C. to afford crude 6-chloro-7-hydroxychroman-4-carboxylic acid as a brown semi-solid (1.70 kg, 125% yield).
Quantity
5 L
Type
reactant
Reaction Step One
Quantity
11.5 L
Type
reactant
Reaction Step Two
Name
Quantity
5.8 L
Type
solvent
Reaction Step Two
Name
Quantity
3.6 L
Type
solvent
Reaction Step Three
Name
6-chloro-4,7-bis(trimethylsilyloxy)chroman-4-carbonitrile
Quantity
2.2 kg
Type
reactant
Reaction Step Four
Quantity
3.35 kg
Type
reactant
Reaction Step Four
Quantity
2.04 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[O:12][Si](C)(C)C)[O:8][CH2:7][CH2:6][C:5]2(O[Si](C)(C)C)[C:17]#N.[OH2:24].[OH2:25].[Sn](Cl)Cl.Cl.C(OC(C)C)(=O)C>O.C(O)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[OH:12])[O:8][CH2:7][CH2:6][CH:5]2[C:17]([OH:25])=[O:24] |f:1.2.3|

Inputs

Step One
Name
Quantity
5 L
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
11.5 L
Type
reactant
Smiles
C(C)(=O)OC(C)C
Name
Quantity
5.8 L
Type
solvent
Smiles
O
Step Three
Name
Quantity
3.6 L
Type
solvent
Smiles
O
Step Four
Name
6-chloro-4,7-bis(trimethylsilyloxy)chroman-4-carbonitrile
Quantity
2.2 kg
Type
reactant
Smiles
ClC=1C=C2C(CCOC2=CC1O[Si](C)(C)C)(C#N)O[Si](C)(C)C
Name
Quantity
3.35 kg
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
2.04 L
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated to 80-85° C. for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
STIRRING
Type
STIRRING
Details
stirring
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued at ambient temperature for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with isopropyl acetate (2×2 L)
WASH
Type
WASH
Details
washed with brine (3×6 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure at a temperature below 50° C.

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC=1C=C2C(CCOC2=CC1O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 kg
YIELD: PERCENTYIELD 125%
YIELD: CALCULATEDPERCENTYIELD 125.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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